Ácido 4-fluoro-2,3-metilendioxifenilborónico

Descripción general

Descripción

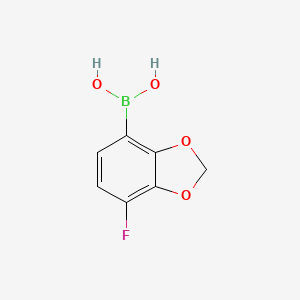

4-Fluoro-2,3-methylenedioxyphenylboronic acid is an organoboron compound that has gained attention in the field of organic chemistry due to its unique structural features and reactivity. This compound is characterized by the presence of a boronic acid group attached to a phenyl ring, which is further substituted with a fluoro group and a methylenedioxy group. The combination of these functional groups imparts distinct chemical properties to the compound, making it valuable for various applications in synthetic chemistry and scientific research.

Aplicaciones Científicas De Investigación

4-Fluoro-2,3-methylenedioxyphenylboronic acid has a wide range of applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a reagent in cross-coupling reactions.

Biology: The compound can be used in the development of boron-containing drugs and as a probe for studying biological processes.

Industry: The compound is used in the production of advanced materials and as a catalyst in various industrial processes.

Mecanismo De Acción

- Boronic acids are commonly used in Suzuki-Miyaura cross-coupling reactions, which involve the formation of C-C bonds. In this context, the boronic acid moiety interacts with a palladium catalyst during the coupling process .

- Suzuki-Miyaura Coupling : This reaction is a powerful method for creating C-C bonds. The compound’s boronic acid group undergoes oxidative addition with a palladium catalyst, leading to the formation of a new Pd-C bond. Transmetalation then occurs, where nucleophilic organic groups (such as aryl or heteroaryl halides) are transferred from boron to palladium, resulting in the desired C-C bond formation .

Target of Action

Mode of Action

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 4-Fluoro-2,3-methylenedioxyphenylboronic acid typically involves the use of Suzuki-Miyaura cross-coupling reactions. This method is widely applied due to its mild reaction conditions and high functional group tolerance. The general procedure involves the reaction of an aryl halide with a boronic acid derivative in the presence of a palladium catalyst and a base. For instance, the reaction between 4-fluoro-2,3-methylenedioxyphenyl bromide and a boronic acid derivative under Suzuki-Miyaura conditions can yield the desired product .

Industrial Production Methods

Industrial production of 4-Fluoro-2,3-methylenedioxyphenylboronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the process. Additionally, the optimization of reaction parameters such as temperature, pressure, and catalyst loading is crucial for achieving high yields and purity in industrial settings.

Análisis De Reacciones Químicas

Types of Reactions

4-Fluoro-2,3-methylenedioxyphenylboronic acid undergoes various types of chemical reactions, including:

Oxidation: The boronic acid group can be oxidized to form the corresponding boronic ester or borate.

Reduction: Reduction reactions can convert the boronic acid group to a borane or other reduced forms.

Substitution: The fluoro and methylenedioxy groups can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.

Common Reagents and Conditions

Common reagents used in these reactions include palladium catalysts for cross-coupling reactions, oxidizing agents such as hydrogen peroxide for oxidation, and reducing agents like sodium borohydride for reduction. The reaction conditions typically involve mild temperatures and the use of organic solvents such as tetrahydrofuran or dimethylformamide.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, Suzuki-Miyaura cross-coupling reactions can yield biaryl compounds, while oxidation reactions can produce boronic esters or borates.

Comparación Con Compuestos Similares

Similar Compounds

2-Fluoro-3,4-methylenedioxyphenylboronic acid: Similar structure but with different substitution pattern.

4-Methoxyphenylboronic acid: Contains a methoxy group instead of a fluoro group.

3,4-(Methylenedioxy)phenylboronic acid: Lacks the fluoro substitution.

Uniqueness

4-Fluoro-2,3-methylenedioxyphenylboronic acid is unique due to the presence of both fluoro and methylenedioxy groups, which impart distinct electronic and steric properties. These features enhance its reactivity and make it a valuable reagent in synthetic chemistry and scientific research.

Actividad Biológica

4-Fluoro-2,3-methylenedioxyphenylboronic acid is a boronic acid derivative known for its potential biological activities, particularly in the fields of medicinal chemistry and drug development. This compound has garnered interest due to its interactions with various biological targets, including enzymes and receptors, which can influence metabolic pathways and therapeutic outcomes.

4-Fluoro-2,3-methylenedioxyphenylboronic acid is characterized by its unique structural features that facilitate its biological interactions. The presence of the fluorine atom and methylenedioxy group enhances its reactivity and binding affinity to various biological molecules.

| Property | Value |

|---|---|

| Molecular Formula | CHBFO |

| Molecular Weight | 201.96 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

The biological activity of 4-Fluoro-2,3-methylenedioxyphenylboronic acid is primarily attributed to its ability to form reversible covalent bonds with diols in biomolecules. This property is particularly significant in the context of enzyme inhibition and modulation of signaling pathways.

Interaction with Insulin

A notable study explored the interaction between various boronic acids, including 4-Fluoro-2,3-methylenedioxyphenylboronic acid, and insulin. Computational modeling indicated that these compounds could stabilize insulin's structure and enhance its biological activity. The binding affinity was assessed through docking studies, revealing promising interactions with key residues in the insulin molecule .

Antidiabetic Potential

Research indicates that boronic acids can act as insulin sensitizers. The ability of 4-Fluoro-2,3-methylenedioxyphenylboronic acid to enhance insulin's action may offer therapeutic benefits for diabetes management. In vitro studies demonstrated that this compound could improve glucose uptake in muscle cells, suggesting a role in glucose metabolism regulation .

Neuroprotective Effects

Another area of interest is the neuroprotective potential of boronic acids. A series of substituted phenylboronic acids were evaluated for their cytoprotective activity against glucotoxicity in neuronal cells. The results showed that compounds with specific substitutions exhibited significant protective effects, indicating a possible application in treating neurodegenerative diseases .

Case Studies

- Insulin Interaction Study : A theoretical model was developed to analyze the binding interactions between insulin and various boronic acids, including 4-Fluoro-2,3-methylenedioxyphenylboronic acid. The study concluded that this compound could effectively stabilize insulin and enhance its pharmacological profile .

- Neuroprotection in Diabetic Models : In vivo studies using diabetic mouse models demonstrated that 4-Fluoro-2,3-methylenedioxyphenylboronic acid significantly reduced neuronal cell death induced by high glucose levels. This effect was attributed to its ability to modulate stress response pathways within neurons .

Research Findings

Recent findings highlight the versatility of 4-Fluoro-2,3-methylenedioxyphenylboronic acid in various therapeutic contexts:

- Insulin Mimetic Activity : Exhibited enhanced glucose uptake in adipocytes.

- Neuroprotective Properties : Reduced apoptosis in neuronal cells under glucotoxic stress.

- Potential as a Drug Candidate : Its favorable pharmacokinetic profile positions it as a candidate for further development in treating metabolic disorders.

Table 2: Summary of Biological Activities

| Activity Type | Observations |

|---|---|

| Insulin Sensitization | Improved glucose uptake |

| Neuroprotection | Reduced neuronal apoptosis |

| Enzyme Inhibition | Potential modulation of metabolic enzymes |

Propiedades

IUPAC Name |

(7-fluoro-1,3-benzodioxol-4-yl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H6BFO4/c9-5-2-1-4(8(10)11)6-7(5)13-3-12-6/h1-2,10-11H,3H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MZBRLFXVMFAXIT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C2C(=C(C=C1)F)OCO2)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H6BFO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40681630 | |

| Record name | (7-Fluoro-2H-1,3-benzodioxol-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

183.93 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1256345-92-2 | |

| Record name | (7-Fluoro-2H-1,3-benzodioxol-4-yl)boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40681630 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.